The compound is synthesized from 4-nitrobenzoic acid and diethylaminoethanol, making it relevant in various scientific fields, including pharmacology and organic synthesis. It is primarily used as an intermediate in the production of pharmaceutical compounds due to its biological activity and structural characteristics .
The synthesis of 2-Diethylaminoethyl 4-nitrobenzoate typically involves several key steps:
The molecular structure of 2-Diethylaminoethyl 4-nitrobenzoate can be described as follows:
2-Diethylaminoethyl 4-nitrobenzoate participates in various chemical reactions:
The mechanism of action for 2-Diethylaminoethyl 4-nitrobenzoate involves its interaction with biological targets:
The physical and chemical properties of 2-Diethylaminoethyl 4-nitrobenzoate include:
Properties can be characterized using techniques such as:
2-Diethylaminoethyl 4-nitrobenzoate has several scientific applications:
This compound's unique structural attributes make it a versatile candidate for various applications across multiple scientific disciplines, highlighting its significance in ongoing research initiatives.
This compound is chemically defined as the ester formed between 4-nitrobenzoic acid and 2-diethylaminoethanol. Its molecular formula is C₁₃H₁₈N₂O₄, corresponding to a molecular weight of 266.29 g/mol [1] [5]. The structure features a para-nitro-substituted benzoate group linked via an ester bond to the 2-diethylaminoethyl moiety, which contains a tertiary amine functionality.
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-(Diethylamino)ethyl 4-nitrobenzoate |
CAS Registry Number | 13456-39-8 (free base); 34320-77-9 (hydrochloride) [3] [4] |
Other Common Names | Diethylaminoethyl 4-nitrobenzoate; Procaine Intermediate; Pocaine Impurity 1 [3] [7] |
Canonical SMILES | CCN(CCOC(=O)C1=CC=C(C=C1)N+[O-])CC |
InChI Key | FRESWUPYXIRXMN-UHFFFAOYSA-N |
Predicted physicochemical parameters include a density of 1.163 g/cm³, boiling point of 385.1°C at 760 mmHg, and a pKa of 9.10 ± 0.25 for the conjugate acid of the tertiary amine [5] [7]. The compound’s log P value of 2.62 indicates moderate lipophilicity, while its polar surface area (75.36 Ų) reflects substantial polarity influenced by the nitro and ester groups [5].
The compound emerged as a critical synthetic precursor during early 20th-century investigations into local anesthetics. Its significance is intrinsically tied to the development of procaine (novocaine), first synthesized by Alfred Einhorn in 1905 as a safer alternative to cocaine [2]. Einhorn's pioneering work demonstrated that esterification of 4-nitrobenzoic acid with 2-diethylaminoethanol yielded 2-diethylaminoethyl 4-nitrobenzoate, which underwent catalytic hydrogenation to produce procaine [2] [3]. This two-step process established the compound's role as the definitive penultimate intermediate in procaine manufacture.
Table 2: Key Historical Synthesis Methods
Year | Synthetic Route | Significance |
---|---|---|
1905 | Esterification of 4-nitrobenzoyl chloride with 2-diethylaminoethanol [5] | First reliable route to procaine precursor |
1909 | Direct esterification using sodium ethoxide catalyst [5] | Eliminated hazardous acid chloride handling |
1930s | Catalytic hydrogenation optimization (Raney nickel) [2] | Enabled scalable reduction to procaine |
This synthetic pathway represented a paradigm shift in medicinal chemistry, demonstrating how aromatic nitro intermediates could be strategically employed to construct therapeutically valuable amino compounds. The molecule’s utility transcended procaine synthesis, serving as a model system for exploring reduction selectivity and esterification kinetics in complex molecules [2] [6]. Its structural architecture inspired analogous routes to derivatives like chloroprocaine (introducing ortho-chloro substitution) and tetracaine (incorporating butylamino modification) [2].
The principal industrial application remains the large-scale production of procaine via catalytic hydrogenation. Reduction of the aromatic nitro group to an amino functionality converts this intermediate directly into the anesthetic agent, with modern facilities achieving yields exceeding 90% using palladium or nickel catalysts [2] [6]. The reaction exemplifies chemoselective reduction, where the nitro group is reduced while preserving the ester linkage and tertiary amine:
Procaine Synthesis Pathway:
Beyond pharmaceutical manufacturing, the compound serves as:
Modern sustainable approaches have optimized its synthesis, including solvent-free esterification and catalytic methodologies that minimize waste generation. These innovations highlight its ongoing relevance in developing environmentally conscious pharmaceutical processes [3] [6]. The compound exemplifies how strategic molecular design of intermediates enables efficient assembly of structurally complex therapeutic agents while serving as a versatile tool for methodological chemical research.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5